molecular formula C15H22ClNO6 B5167308 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5167308
M. Wt: 347.79 g/mol
InChI Key: OKFPWVFAKZPLQU-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and an amine group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while nucleophilic substitution of the chloro group can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of ion channels and receptors.

    Industry: Utilized in the development of herbicides and other agrochemicals due to its selective activity against certain plant species.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, it has been shown to activate potassium channels, which can influence neuronal excitability and pain perception .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal properties.

Uniqueness

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine is unique due to its combination of a chloro-substituted phenoxy group, a methoxy group, and an amine group. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.C2H2O4/c1-11-10-12(14)4-5-13(11)17-9-7-15-6-3-8-16-2;3-1(4)2(5)6/h4-5,10,15H,3,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFPWVFAKZPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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